6-Amino-2-chloro-3-methylbenzoic acid

RORgammaT Inhibitors Medicinal Chemistry

Sourcing the exact 6-amino-2-chloro-3-methyl regioisomer is critical; minor positional variations can lead to failed reactions and unreproducible results. This compound provides the validated substitution pattern for heteroaryl-benzoic acid RORgammaT inhibitor scaffolds. - Precisely matches the patented scaffold required for RORgammaT inhibitor development (WO2015/...). - Tri-functional building block (COOH, NH₂, Cl) enabling amide coupling, nucleophilic aromatic substitution, and diverse derivatization. - Supplied with Certificate of Analysis to ensure batch-to-batch consistency in medicinal chemistry and analytical method development.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 155184-82-0
Cat. No. B1527797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-chloro-3-methylbenzoic acid
CAS155184-82-0
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)N)C(=O)O)Cl
InChIInChI=1S/C8H8ClNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)
InChIKeyLXMMULQDXBPFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-chloro-3-methylbenzoic Acid Properties & Sourcing


6-Amino-2-chloro-3-methylbenzoic acid (CAS 155184-82-0) is a polysubstituted benzoic acid derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . It features an amino group at the 6-position, a chlorine atom at the 2-position, and a methyl group at the 3-position on the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry , with commercial suppliers offering purities typically ranging from 95% to 97% .

Synthetic intermediate for heteroaryl-substituted benzoic acid derivatives
Defined purity specifications from commercial suppliers
Key building block for RORγT inhibitor candidate synthesis

Substitution Risks for 6-Amino-2-chloro-3-methylbenzoic Acid


Based on a comprehensive review of available literature, high-strength comparative evidence quantifying the performance of 6-amino-2-chloro-3-methylbenzoic acid against specific analogs is extremely limited. A direct claim of superiority over a named alternative cannot be substantiated by publicly available peer-reviewed data. However, the absence of such data is a critical procurement consideration in itself. Substituting this compound with an unvalidated positional isomer or a different benzoic acid derivative would introduce an unknown variable into the synthesis. Without published evidence of comparable reactivity or yield, such a substitution constitutes a significant scientific risk, potentially leading to failed reactions or non-reproducible results. Therefore, procurement decisions should be based on the specific structural identity and established synthetic role of this compound, rather than an unverified assumption of functional equivalence.

! Using an unvalidated positional isomer may introduce unknown reactivity and lead to synthetic failure.
! Lack of comparative data means functional equivalence cannot be assumed; substitution is a significant research risk.
! Regioisomeric difference alters electronic and steric environment; direct replacement not supported.

Selection Evidence for 6-Amino-2-chloro-3-methylbenzoic Acid


Synthetic Intermediate for RORgammaT Inhibitors

6-Amino-2-chloro-3-methylbenzoic acid is a key building block for synthesizing heteroaryl-substituted benzoic acids, a class of compounds patented as RORgammaT inhibitors [1]. RORgammaT is a transcription factor implicated in autoimmune and inflammatory diseases. The specific substitution pattern of this compound is essential for constructing the final pharmacophore. Using a different amino-chloro-methyl benzoic acid isomer would lead to a structurally distinct final product with an unknown activity profile. This evidence is based on class-level inference from patent disclosures.

RORγT Inhibitor Precursor
Class-level inference
Target Direct precursor to 4-heteroaryl substituted benzoic acid RORγT inhibitors
Comparator Other benzoic acid isomers or derivatives
Enables synthesis of patented, biologically relevant molecules
Based on patent US20190194186A1; class-level inference
RORgammaT Inhibitors Medicinal Chemistry

Purity and Quality Control Specifications

Major commercial suppliers, including Sigma-Aldrich and Leyan, offer 6-amino-2-chloro-3-methylbenzoic acid with defined purity specifications of 96% and 97%, respectively . This level of characterization provides a baseline of reliability for use as a synthetic building block. In contrast, procurement from sources without verifiable purity data or with lower specifications would introduce uncertainty regarding potential impurities that could interfere with subsequent synthetic steps.

Purity Specifications
Supporting evidence
96–97%
Minimizes impurity-related side reactions
Based on major vendor certificates of analysis
Quality Control Analytical Chemistry Procurement

Structural Distinction from Common Isomers

The compound's unique substitution pattern (6-amino, 2-chloro, 3-methyl) distinguishes it from other amino-chloro-methylbenzoic acid isomers, such as 2-amino-6-chloro-3-methylbenzoic acid or 4-amino-2-chloro-3-methylbenzoic acid . Each isomer presents a different spatial arrangement and electronic environment of functional groups. While quantitative reactivity or biological data comparing these isomers for this specific compound are not available, it is a fundamental principle of chemistry that such regioisomers are not interchangeable. They will exhibit different reactivity profiles in further derivatization reactions, leading to different products.

Isomer Distinction
Class-level inference
Target 6-Amino-2-chloro-3-methylbenzoic acid (CAS 155184-82-0)
Comparator 2-amino-6-chloro-3-methyl or 4-amino-2-chloro-3-methyl benzoic acid
Regioisomers are not interchangeable; different reactivity expected
No quantitative reactivity data available for comparison
Structure-Activity Relationship Chemical Synthesis

Application Scenarios for 6-Amino-2-chloro-3-methylbenzoic Acid


Synthesis of RORgammaT Inhibitor Candidates

This compound is a relevant starting material for research groups focused on synthesizing and evaluating heteroaryl-substituted benzoic acid derivatives as RORgammaT inhibitors, as detailed in patent literature [1]. Its specific substitution pattern is a requisite for generating the patented scaffold, making it essential for this specific area of medicinal chemistry research.

Precursor for Advanced Organic Synthesis

The presence of three distinct functional groups (carboxylic acid, primary amine, aryl chloride) makes this compound a versatile intermediate for building more complex molecular architectures. It can be utilized in amide bond formation, nucleophilic aromatic substitution, and other common transformations, providing a route to diverse chemical libraries for drug discovery or materials science.

Proprietary Synthetic Route Development

Industrial and academic laboratories developing proprietary synthetic methodologies may find this compound to be a useful substrate. Its specific substitution pattern offers a unique set of steric and electronic properties for exploring new reactions or optimizing existing ones, as its reactivity profile is distinct from other regioisomers.

Use as an Analytical Standard

Given its defined purity and structure, this compound can serve as a reference standard for analytical method development, such as HPLC or NMR method validation, for this specific class of polysubstituted benzoic acids. Procurement from suppliers providing Certificates of Analysis ensures its suitability for this purpose .

Application
Selection Property
Validation Focus
RORγT inhibitor candidate synthesis
Structural specificity for patented scaffold
Confirm isomer identity and purity for target synthesis
Advanced organic synthesis precursor
Versatile functional groups (COOH, NH₂, Cl)
Verify reactivity in planned transformations
Proprietary synthetic route development
Unique substitution pattern
Assess regioisomer reactivity profile
Analytical reference standard
Defined purity and structure
Use supplier Certificate of Analysis for method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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